3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline
Description
3-Chloro-4-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)aniline is a halogenated aniline derivative featuring a 1,2,4-triazole ring substituted with two methyl groups at the 1- and 3-positions. This compound belongs to a class of bioactive molecules designed for applications in medicinal chemistry and agrochemical research. Its structure combines electron-rich aromatic systems (aniline and triazole) with a chloro substituent, which may enhance binding to biological targets through hydrophobic interactions and halogen bonding .
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-chloro-4-(2,5-dimethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H11ClN4/c1-6-13-10(15(2)14-6)8-4-3-7(12)5-9(8)11/h3-5H,12H2,1-2H3 |
InChI Key |
SZBVEOXUVIPKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=C(C=C(C=C2)N)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline typically involves the reaction of 3-chloroaniline with 1,3-dimethyl-1H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the chloro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit enzymes or modulate receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Chloro-4-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)aniline and related compounds:
Key Insights from Structural Comparisons:
Substituent Effects on Bioactivity :
- Methyl Groups : The 1,3-dimethyl substitution on the triazole in the target compound likely enhances metabolic stability compared to unsubstituted analogs. However, bulky groups (e.g., cyclobutyl in Compound 4 or adamantyl in related studies) may improve target affinity at the cost of solubility .
- Chloro Position : The 3-chloro substituent in the target compound vs. 4-chloro in Compound 4 alters steric and electronic interactions. For example, 4-chloro derivatives in antifungal studies showed synergistic effects with tacrolimus, whereas 3-chloro analogs may favor kinase inhibition .
Role of Auxiliary Fragments: The indole moiety in Compound a5 significantly boosts binding to EGFR and RET kinases (-9.7 kcal/mol) via π-stacking and hydrogen bonds .
Triazole vs. Tetrazole :
- Replacing the triazole with a tetrazole (as in ) reduces ring basicity and alters hydrogen-bonding capacity, which may shift applications from medicinal to agrochemical contexts .
Safety and Handling :
- While safety data for the target compound are unavailable, structurally similar 3-chloro-4-(1,2,4-triazol-1-yl)aniline () requires precautions for inhalation and skin contact, suggesting that the dimethylated variant may also necessitate careful handling .
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